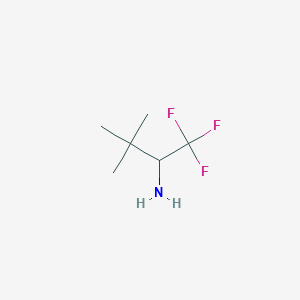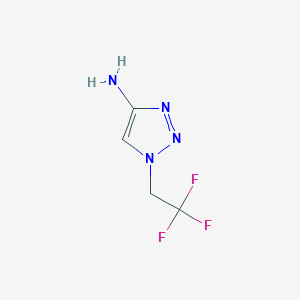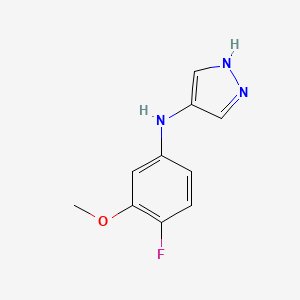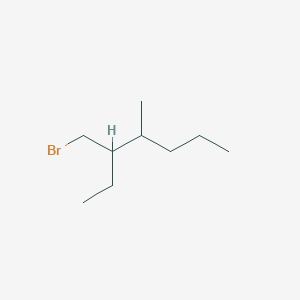![molecular formula C10H7BrF2O2 B13170835 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one is an organic compound that features a bromophenyl group and a difluoroethenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 2,2-difluoroethanol.
Etherification: The 4-bromophenol undergoes etherification with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.
Oxidation: The resulting ether is then oxidized to form the ethanone derivative using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering cellular pathways. The difluoroethenyl group could play a role in enhancing the compound’s stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-2-[(2,2-dichloroethenyl)oxy]ethan-1-one: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one is unique due to the presence of both bromine and difluoroethenyl groups, which can impart distinct chemical and physical properties, such as increased reactivity or stability.
Properties
Molecular Formula |
C10H7BrF2O2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2,2-difluoroethenoxy)ethanone |
InChI |
InChI=1S/C10H7BrF2O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6H,5H2 |
InChI Key |
RFIJOJBUYLHDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC=C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


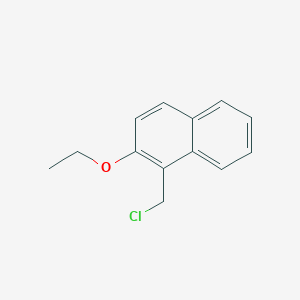

![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
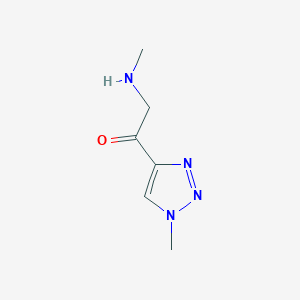
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
